molecular formula C10H18N2O5S B13469757 Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate

Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate

Cat. No.: B13469757
M. Wt: 278.33 g/mol
InChI Key: DCVUXVIIIGLLNG-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring fused with an oxathiazole ring

Properties

Molecular Formula

C10H18N2O5S

Molecular Weight

278.33 g/mol

IUPAC Name

tert-butyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate

InChI

InChI=1S/C10H18N2O5S/c1-10(2,3)17-9(13)11-4-5-12-8(6-11)7-16-18(12,14)15/h8H,4-7H2,1-3H3

InChI Key

DCVUXVIIIGLLNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)COS2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate typically involves the reaction of a piperazine derivative with an oxathiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of an enzyme or receptor, leading to a change in its activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate
  • Tert-butyl 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylate
  • Tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate

Uniqueness

Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate is unique due to its specific ring structure and the presence of both oxathiazole and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate is a complex organic compound notable for its unique structural features that include a piperazine ring fused with an oxathiazole moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC10H18N2O5S
Molecular Weight278.33 g/mol
IUPAC Nametert-butyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate
InChIInChI=1S/C10H18N2O5S/c1-10(2,3)17-9(13)11-4-5-12-8(6-11)7-16-18(12,14)15/h8H,4-7H2,1-3H3
InChI KeyDCVUXVIIIGLLNG-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCN2C(C1)COS2(=O)=O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator , influencing various biochemical pathways. Its mechanism often involves binding to the active sites of enzymes or receptors which can lead to modulation of their activity.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antifungal Activity : Preliminary research indicates that derivatives of this compound may enhance the antifungal effects of existing drugs like fluconazole against Candida albicans. This synergy suggests potential for use in treating resistant fungal infections .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting sterol α-demethylase (CYP51), a key enzyme in the biosynthesis of fungal sterols .
  • Cytotoxicity Studies : In vitro studies have shown that while the compound exhibits some cytotoxic effects against mammalian cells (e.g., NIH 3T3), these effects are relatively low compared to other compounds tested .

Case Studies

Case Study 1: Antifungal Synergy
A study investigated the combination of this compound with fluconazole against clinical isolates of Candida albicans. The results indicated that the combination significantly reduced the minimum inhibitory concentration (MIC) of fluconazole from 0.5 μM to 0.125 μM when used alongside the compound . This suggests a potential application in overcoming drug resistance.

Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with CYP51 revealed that it could effectively inhibit the enzyme's activity at low concentrations. The study utilized checkerboard assays to determine fractional inhibitory concentrations and confirmed that the compound could enhance fluconazole's effectiveness against resistant strains of Candida by acting synergistically .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

Compound NameBiological Activity
Tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazineModerate antifungal activity
Tert-butyl 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylateLow cytotoxicity but limited antifungal activity
Tert-butyl 1,1-dioxo-hexahydro-2H-pyrido[2',3':4,5]thieno[3',4':6]pyrimidineExhibits significant cytotoxic effects

Uniqueness and Applications

The unique structural features of this compound enable it to serve as a valuable building block in synthetic organic chemistry. Its applications extend beyond biology into materials science and drug development due to its ability to modify biological pathways and enhance drug efficacy.

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